molecular formula C8H8N2O2S B13300376 2-[(But-3-yn-2-yl)amino]-1,3-thiazole-4-carboxylic acid

2-[(But-3-yn-2-yl)amino]-1,3-thiazole-4-carboxylic acid

Cat. No.: B13300376
M. Wt: 196.23 g/mol
InChI Key: PKUWBEUIXRYKJL-UHFFFAOYSA-N
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Description

2-[(But-3-yn-2-yl)amino]-1,3-thiazole-4-carboxylic acid is a thiazole derivative characterized by a carboxylic acid group at position 4 and a but-3-yn-2-yl amino substituent at position 2 of the thiazole ring. The compound’s structure combines a rigid heterocyclic core with a terminal alkyne group, which may enhance hydrophobic interactions and metabolic stability.

Properties

Molecular Formula

C8H8N2O2S

Molecular Weight

196.23 g/mol

IUPAC Name

2-(but-3-yn-2-ylamino)-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C8H8N2O2S/c1-3-5(2)9-8-10-6(4-13-8)7(11)12/h1,4-5H,2H3,(H,9,10)(H,11,12)

InChI Key

PKUWBEUIXRYKJL-UHFFFAOYSA-N

Canonical SMILES

CC(C#C)NC1=NC(=CS1)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(But-3-yn-2-yl)amino]-1,3-thiazole-4-carboxylic acid typically involves the reaction of a thiazole derivative with an appropriate amino compound. One common method involves the use of but-3-yn-2-amine and a thiazole-4-carboxylic acid derivative under specific reaction conditions such as the presence of a base and a suitable solvent .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and energy-efficient processes, can be employed to make the production more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-[(But-3-yn-2-yl)amino]-1,3-thiazole-4-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(But-3-yn-2-yl)amino]-1,3-thiazole-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 2-[(But-3-yn-2-yl)amino]-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

Thiazole-4-carboxylic acid derivatives vary primarily in their substituents at the 2-amino position. Key structural distinctions and molecular properties are summarized below:

Compound Name Substituent at Position 2 Molecular Formula Molecular Weight (g/mol) Key Features
2-[(But-3-yn-2-yl)amino]-1,3-thiazole-4-carboxylic acid But-3-yn-2-yl amino C₈H₇N₂O₂S* ~209.22 Terminal alkyne, compact hydrophobic group
2-(4-Methylphenyl)-1,3-thiazole-4-carboxylic acid 4-Methylphenyl amino C₁₁H₁₀N₂O₂S 234.27 Aromatic ring, enhanced π-π stacking
2-({[(4-Fluorophenyl)amino]carbonyl}amino)-1,3-thiazole-4-carboxylic acid 4-Fluorophenyl urea C₁₁H₈FN₃O₃S 281.26 Urea linker, electronegative fluorine
2-(1H-Indole-3-carbonyl)-thiazole-4-carboxylic acid Indole-3-carbonyl C₁₃H₈N₂O₃S 272.28 Bulky heteroaromatic substituent
5-(2-Phenylethyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid Pyrrol-1-yl and phenethyl C₁₆H₁₄N₂O₂S 298.37 Dual substituents, increased hydrophobicity
2-(Methoxycarbonyl)-1,3-thiazole-4-carboxylic acid Methoxycarbonyl C₆H₅NO₄S 187.17 Ester group, improved solubility

*Calculated based on analogous compounds in –16.

Key Observations :

  • Alkyne vs. Aromatic Groups : The terminal alkyne in the target compound may offer unique hydrophobic or steric effects compared to aromatic substituents like 4-methylphenyl .
  • Electron-Withdrawing Groups : Fluorine in the 4-fluorophenyl urea analog () could enhance binding specificity through polar interactions.
  • Bulkiness : Indole-3-carbonyl and phenethyl groups () may hinder membrane permeability but improve target selectivity.
AgrA Inhibition in Quorum Sensing
  • 2-(4-Methylphenyl)-1,3-thiazole-4-carboxylic acid : Demonstrated binding energy of -3.5 to -4.1 kcal/mol to AgrA in Staphylococcus aureus, comparable to FDA-approved savirin .
Receptor Agonism/Antagonism
  • EP2/EP3 Agonists : Oxazolidin-3-yl derivatives () act as dual EP2/EP3 agonists (EC₅₀ ≤ 10 nM), highlighting the versatility of thiazole-4-carboxylic acid scaffolds in targeting prostaglandin receptors.

Physicochemical and Pharmacokinetic Considerations

  • Solubility : Methoxycarbonyl derivatives () may exhibit better aqueous solubility due to ester groups, whereas alkyne or aromatic substituents (e.g., but-3-yn-2-yl, 4-methylphenyl) could reduce solubility .

Biological Activity

2-[(But-3-yn-2-yl)amino]-1,3-thiazole-4-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

The compound has the following structural formula:

  • Molecular Formula : C₈H₈N₂O₂S
  • Molecular Weight : 196.23 g/mol

This structure features a thiazole ring, which is known for its role in various biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit notable antimicrobial properties. For instance, studies have shown that compounds similar to 2-[(But-3-yn-2-yl)amino]-1,3-thiazole-4-carboxylic acid demonstrate significant activity against various bacterial strains.

CompoundActivityMIC (μg/mL)
2-(3-Aminopropyl)-1,3-thiazole-4-carboxylic acidAntibacterial62.5 against S. aureus
4-Amino derivativesAntifungal32–42 against A. niger

These findings suggest that modifications in the thiazole structure can enhance antimicrobial efficacy.

Antitumor Activity

Thiazole derivatives are also recognized for their anticancer potential. The presence of specific substituents on the thiazole ring can significantly influence cytotoxic activity against cancer cell lines.

CompoundCell LineIC₅₀ (μM)
Compound 13Jurkat Cells<1.0
Compound 22HT29 Cells<1.0

The structure-activity relationship (SAR) studies reveal that electron-donating groups on the phenyl ring enhance anticancer activity, indicating that the biological effects of these compounds can be finely tuned through chemical modification.

The mechanisms underlying the biological activities of thiazole derivatives often involve interactions with specific cellular targets:

  • Inhibition of Enzymes : Many thiazole compounds act as enzyme inhibitors, disrupting pathways crucial for microbial survival or cancer cell proliferation.
  • Induction of Apoptosis : Certain derivatives have been shown to induce apoptosis in cancer cells by activating intrinsic pathways related to mitochondrial dysfunction.
  • Antioxidant Activity : Some studies suggest that thiazoles may exhibit antioxidant properties, contributing to their protective effects against oxidative stress in cells.

Case Studies

Several case studies highlight the therapeutic potential of thiazole derivatives:

  • Antimicrobial Efficacy : A study demonstrated that a series of thiazole derivatives exhibited strong antibacterial activity against E. coli and Salmonella typhi, with notable zones of inhibition (15–19 mm) at a concentration of 500 μg/disk.
  • Cytotoxicity Against Cancer Cells : Another investigation assessed the cytotoxic effects of various thiazole derivatives on human liver carcinoma cell lines (HepG2), revealing significant growth inhibition with some compounds exhibiting IC₅₀ values lower than standard chemotherapeutics like doxorubicin.

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